![molecular formula C12H10ClN3O2 B228444 7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)
7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized through a unique method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in cancer cell growth or by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has a low toxicity profile and does not cause significant harm to healthy cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione in lab experiments is its low toxicity profile. This makes it a potentially safer alternative to other compounds that may be harmful to cells. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for further research on 7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione. One direction is to further study its anticancer properties and its potential use as a cancer treatment. Another direction is to investigate its antibacterial properties and its potential use as an antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, future research could focus on improving the solubility of this compound in water to make it more versatile for use in lab experiments.
Synthesemethoden
The synthesis of 7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,2,7-triaminononane in the presence of triethylamine. The reaction mixture is then refluxed in dichloromethane, and the resulting product is purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has been studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial agent, as it has shown activity against various bacterial strains. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
Molekularformel |
C12H10ClN3O2 |
|---|---|
Molekulargewicht |
263.68 g/mol |
IUPAC-Name |
7-(4-chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-1-3-9(4-2-8)16-10(17)7-12(11(16)18)5-6-14-15-12/h1-4H,5-7H2 |
InChI-Schlüssel |
ZQKSSDSZUGULIW-UHFFFAOYSA-N |
SMILES |
C1CN=NC12CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN=NC12CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)
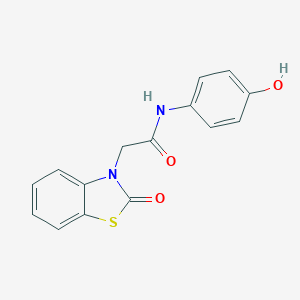
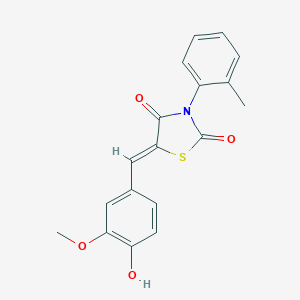

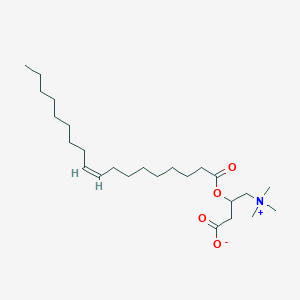
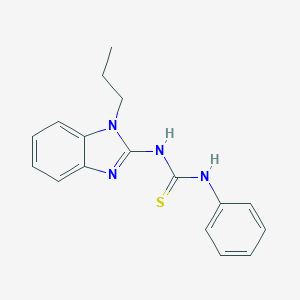
![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
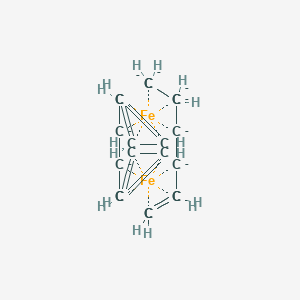
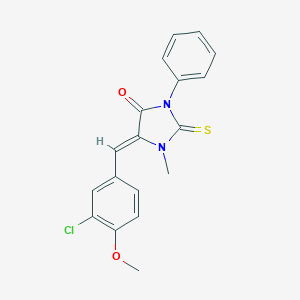
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)